

The Discovery and Synthesis of L-365,260: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery marked a significant advancement in the study of the physiological roles of gastrin and CCK in both the gastrointestinal system and the central nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-365,260.

Discovery and Biological Activity

L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity has made it a valuable pharmacological tool for differentiating the functions of the two major cholecystokinin receptor subtypes.

Mechanism of Action

L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1]



[5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has been shown to modulate various neurological processes.

Quantitative Data Summary

The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for L-365,260 and related compounds.

Table 1: Receptor Binding Affinity of L-365,260

Receptor	Species/Tis sue	Radioligand	Parameter	Value (nM)	Reference
CCK2 (Gastrin)	Guinea Pig Stomach	[¹²⁵ I]Gastrin	Ki	1.9	[3]
CCK2 (Brain)	Guinea Pig Brain	[¹²⁵ I]BH- CCK8	Ki	2.0	[3]
CCK1 (Pancreas)	Guinea Pig Pancreas	[¹²⁵ I]BH- CCK8	Ki	>1000	[3]
CCK2	-	-	IC50	2	[4]
CCK1	-	-	IC50	280	[4]

Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion

Species	Route of Administration	Parameter	Value (mg/kg)	Reference
Mouse	Oral	ED50	0.03	[3]
Rat	Oral	ED50	0.9	[3]
Guinea Pig	Oral	ED50	5.1	[3]
Rat (pylorus- ligated)	Intravenous	ED50 (vs. basal acid secretion)	12.6	[5]

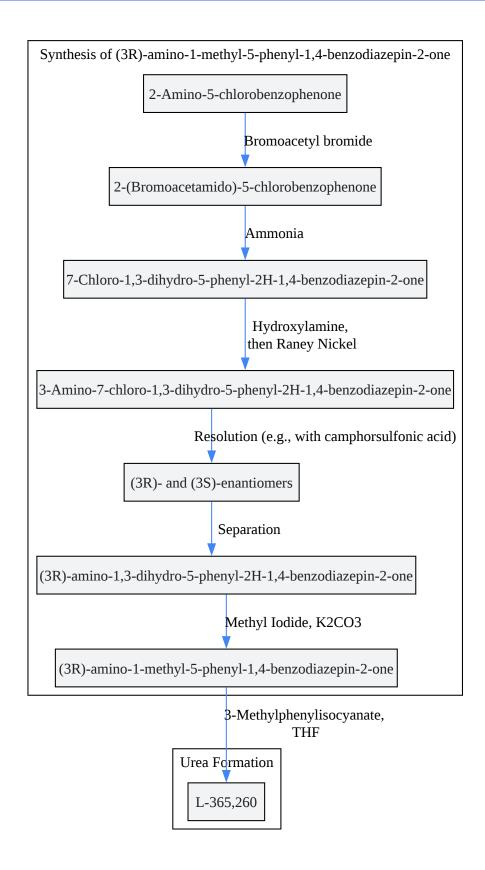


Synthesis of L-365,260

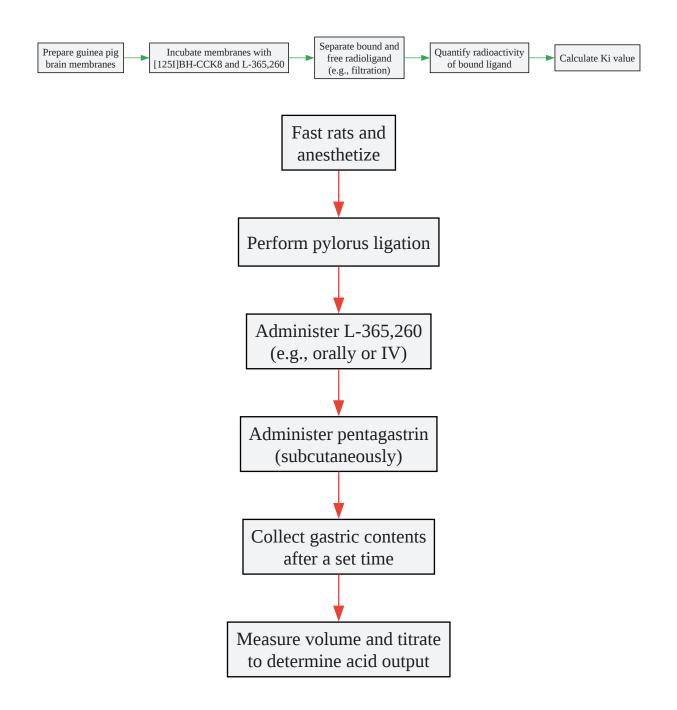
The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate, (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea linkage.

Synthetic Pathway

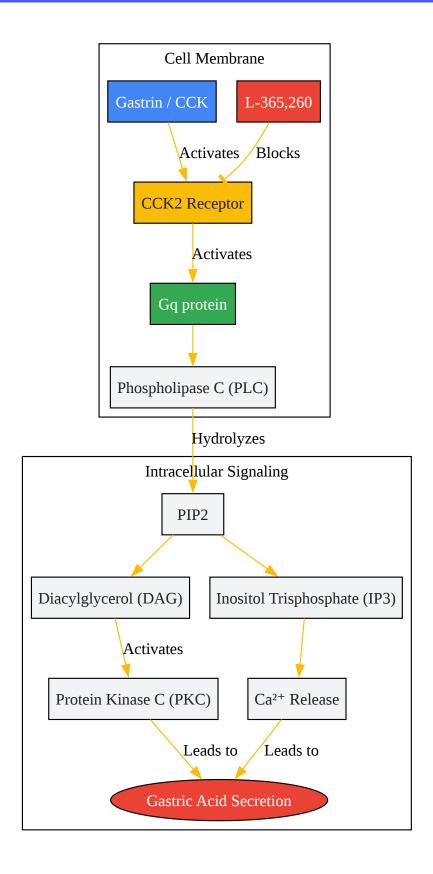












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